molecular formula C12H21BrO2 B13321383 3-[(2-Bromocyclooctyl)oxy]oxolane

3-[(2-Bromocyclooctyl)oxy]oxolane

Cat. No.: B13321383
M. Wt: 277.20 g/mol
InChI Key: QXGLKRZKDGXKJM-UHFFFAOYSA-N
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Description

3-[(2-Bromocyclooctyl)oxy]oxolane is a chemical compound with the molecular formula C12H21BrO2 and a molecular weight of 277.20 g/mol . This compound is characterized by the presence of a bromocyclooctyl group attached to an oxolane ring through an ether linkage. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 3-[(2-Bromocyclooctyl)oxy]oxolane involves several steps. One common method includes the reaction of 2-bromocyclooctanol with oxirane in the presence of a base to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-[(2-Bromocyclooctyl)oxy]oxolane undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-Bromocyclooctyl)oxy]oxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Bromocyclooctyl)oxy]oxolane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The oxolane ring provides stability and can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

3-[(2-Bromocyclooctyl)oxy]oxolane can be compared with other similar compounds such as:

    3-[(2-Chlorocyclooctyl)oxy]oxolane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-[(2-Iodocyclooctyl)oxy]oxolane: Contains an iodine atom, which can influence its chemical behavior and applications.

    3-[(2-Fluorocyclooctyl)oxy]oxolane:

Properties

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

3-(2-bromocyclooctyl)oxyoxolane

InChI

InChI=1S/C12H21BrO2/c13-11-5-3-1-2-4-6-12(11)15-10-7-8-14-9-10/h10-12H,1-9H2

InChI Key

QXGLKRZKDGXKJM-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)OC2CCOC2)Br

Origin of Product

United States

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